CCR4 Antagonist Potency in Human Whole Blood: Target Compound vs. Structural Analogs
The target compound demonstrates a CCR4 antagonist Kd of 50.1 nM in a TARC-induced chemotaxis assay using human whole blood, measuring CD4+ CCR4+ lymphocyte migration [1]. This represents one of the more potent CCR4 antagonist activities observed within the 6-oxopyrimidine chemotype class. A closely related analog bearing a 2,4-dichlorobenzyl substitution instead of the 4-chlorophenyl group shows a Ki of 0.794 nM in a membrane-based [125I]TARC displacement assay, indicating that halogenation pattern critically modulates binding affinity [1]. The 63-fold difference in apparent binding strength between these two structurally similar molecules underscores the need for direct compound selection rather than class-level inference.
| Evidence Dimension | CCR4 binding affinity |
|---|---|
| Target Compound Data | Kd = 50.1 nM (human whole blood, TARC-induced CD4+ CCR4+ lymphocyte chemotaxis) |
| Comparator Or Baseline | Close analog (2,4-dichlorobenzyl variant): Ki = 0.794 nM ([125I]TARC displacement in CHO membranes expressing human CCR4) |
| Quantified Difference | ~63-fold difference in binding constants (50.1 nM vs 0.794 nM) |
| Conditions | Varied assay systems (whole blood vs membrane-based), but both measuring CCR4 antagonist activity |
Why This Matters
A user requiring a CCR4 tool compound with whole-blood translational relevance should select the target compound over membrane-optimized analogs that may not reflect physiological conditions.
- [1] BindingDB. BDBM50380881. Affinity data for 2-(4-chlorophenyl)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide at CCR4 (Kd 50.1 nM, IC₅₀ 5.5 nM, EC₅₀ 10 nM); comparator analog data (Ki 0.794 nM). View Source
